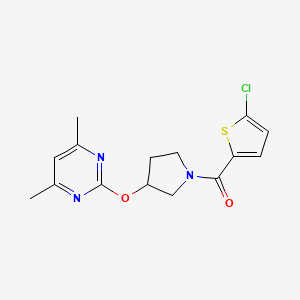

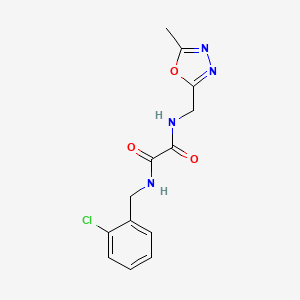

![molecular formula C16H21N3O3 B2642682 (Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1334034-26-2](/img/structure/B2642682.png)

(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that includes a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is a versatile intermediate with a variety of applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the use of 2,6-dimethylmorpholine as an intermediate . This compound is mainly used in the synthesis of pharmaceutical ingredients .Applications De Recherche Scientifique

Synthetic Chemistry and Reaction Mechanisms

Cyanoacetylene chemistry has been a focal point for synthesizing cyano-enamines and their derivatives. For example, the conversion of cyano-ynamines, which share structural similarities with the target compound, into cyanoacetamides upon acidic hydrolysis illustrates the versatility of these compounds in synthetic pathways. Such reactions not only extend the chemical repertoire but also shed light on reaction mechanisms, including 1,3-dipolar cycloadditions and transformations leading to various functionalized structures (Sasaki & Kojima, 1970).

Potential Pharmacological Applications

Investigations into the synthesis of amides related to propanoic acid derivatives and their effects on blood coagulation underscore the potential therapeutic applications of such compounds. Compounds incorporating elements such as morpholine, akin to the structure of interest, have demonstrated hemostatic properties, indicating their relevance in developing treatments for coagulation disorders. These findings suggest avenues for further research into similar compounds for pharmacological applications (Limanskii et al., 2009).

Luminescence and Material Science

The exploration of metal-organic frameworks (MOFs) incorporating carboxylate-assisted ethylamide structures provides insights into the design of materials with specific properties, such as luminescence. These studies suggest potential applications in sensing, imaging, and light-emitting devices, where the structural attributes of compounds similar to the target can be leveraged to tune the material's properties for desired applications (Sun et al., 2012).

Green Chemistry

The cycloisomerization of N-propargylcarboxamide, catalyzed by NHC-Au-X in green solvents, presents an example of sustainable chemical processes. This research highlights the importance of solvent choice and catalyst design in enhancing reaction efficiency and environmental sustainability. Such studies are crucial for developing greener synthetic routes and may inform the use of the compound in environmentally friendly chemical transformations (Segato et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-12-10-19(11-13(2)22-12)6-5-18-16(20)14(9-17)8-15-4-3-7-21-15/h3-4,7-8,12-13H,5-6,10-11H2,1-2H3,(H,18,20)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMSYKBBTUHJJX-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCNC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)CCNC(=O)/C(=C\C2=CC=CO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)

![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine](/img/structure/B2642612.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)

![1-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2642621.png)